7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
The compound 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine features a triazoloquinazoline core with three key substituents:
- Position 5: An N-(2,5-dimethoxyphenyl)amine moiety, offering hydrogen-bonding capability via methoxy groups.
- Position 7: A chlorine atom, which may enhance electronic effects and metabolic stability.
Properties
IUPAC Name |
7-chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-14-5-8-18(11-15(14)2)36(32,33)25-24-28-23(27-20-13-17(34-3)7-10-22(20)35-4)19-12-16(26)6-9-21(19)31(24)30-29-25/h5-13H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKVKOQYOKTMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=C(C=CC(=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloro substituent and the dimethoxyphenyl and dimethylbenzenesulfonyl groups requires specific reagents and reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Its chemical properties make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, potentially inhibiting their activity. The chloro and dimethoxyphenyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights structural and molecular differences between the target compound and analogs:
Biological Activity
The compound 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel synthetic molecule that has garnered attention due to its potential biological activities. The structure features a quinazoline core fused with a triazole ring and various substituents that may influence its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of the compound is . The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Weight | 403.91 g/mol |
| Molecular Formula | C19H20ClN5O3S |
| SMILES | Clc1ccc(NC(=O)c2cn(cn2)C(=O)N(c3cc(cc(c3)C)C)S(=O)(=O)c4cc(c(c4)OC)OC)C)cc1 |
Antitumor Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antitumor activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, it showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory effects. In a model of induced inflammation, it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
Preliminary antimicrobial screening revealed that the compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in the substituents on the quinazoline and triazole rings have been shown to significantly affect potency and selectivity. For instance:
- Chlorine Substitution : The presence of chlorine at position 7 enhances lipophilicity and cellular permeability.
- Methoxy Groups : The dimethoxy substitution at the phenyl ring increases electron density, potentially enhancing binding affinity to biological targets.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Bronchodilator Effects : A related study highlighted that certain quinazoline derivatives exhibit bronchodilator effects without central nervous system side effects. This suggests potential therapeutic applications in respiratory diseases .
- Combination Therapies : In combination with existing therapies, this compound may enhance therapeutic outcomes in resistant cancer types by targeting multiple pathways simultaneously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
